N,N',N''-Tris(4-chlorophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-Tris(4-chlorophenyl)guanidine: is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of three 4-chlorophenyl groups attached to a central guanidine moiety, making it a trisubstituted guanidine derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(4-chlorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate. This reaction proceeds under mild conditions in water, making it environmentally friendly . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, providing efficient access to diverse guanidines .
Industrial Production Methods: Industrial production of N,N’,N’'-Tris(4-chlorophenyl)guanidine typically involves large-scale reactions using similar synthetic routes. The choice of catalyst and reaction conditions may vary to optimize yield and purity. The use of solid-supported reagents has also been demonstrated for the synthesis of trisubstituted guanidines, offering advantages in terms of ease of purification and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’,N’'-Tris(4-chlorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic
Eigenschaften
CAS-Nummer |
47459-90-5 |
---|---|
Molekularformel |
C19H14Cl3N3 |
Molekulargewicht |
390.7 g/mol |
IUPAC-Name |
1,2,3-tris(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C19H14Cl3N3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H,(H2,23,24,25) |
InChI-Schlüssel |
MFFMCSVLQRYXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.